Phenyl t-butyl sulfone
Overview
Description
Phenyl t-butyl sulfone is an organic compound characterized by the presence of a sulfone group (SO₂) attached to a phenyl ring and a t-butyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl t-butyl sulfone can be synthesized through several methods:
Oxidation of Sulfides: One common method involves the oxidation of phenyl t-butyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Aromatic Sulfonylation: Another approach is the sulfonylation of phenyl t-butyl compounds using sulfonyl chlorides in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl t-butyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the sulfone group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Further oxidized sulfones.
Reduction: Corresponding sulfides.
Substitution: Nitrated, halogenated, or sulfonated phenyl t-butyl sulfones.
Scientific Research Applications
Phenyl t-butyl sulfone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl t-butyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group is electron-withdrawing, which makes the compound reactive towards nucleophiles and electrophiles. This reactivity is exploited in various synthetic transformations, including cross-coupling reactions and functional group modifications .
Comparison with Similar Compounds
Similar Compounds
Phenyl methyl sulfone: Similar structure but with a methyl group instead of a t-butyl group.
Phenyl ethyl sulfone: Contains an ethyl group instead of a t-butyl group.
Phenyl vinyl sulfone: Features a vinyl group in place of the t-butyl group.
Uniqueness
Phenyl t-butyl sulfone is unique due to the presence of the bulky t-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other sulfones and valuable in specific synthetic applications where steric effects are crucial .
Properties
IUPAC Name |
tert-butylsulfonylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMGPNAOZRUYCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194505 | |
Record name | Phenyl t-butyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4170-72-3 | |
Record name | Phenyl t-butyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl t-butyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERT-BUTYL PHENYL SULFONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.